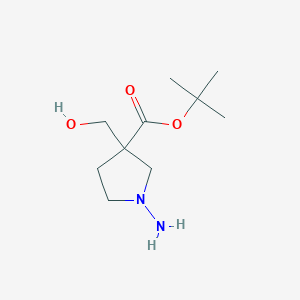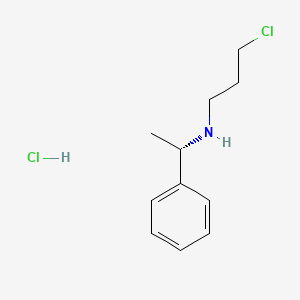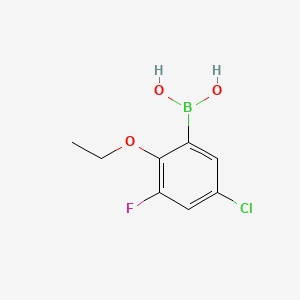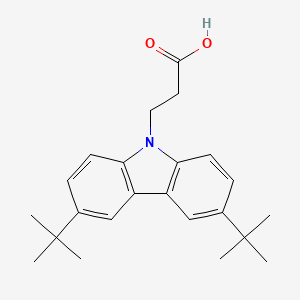
3-(3,6-Di-tert-butyl-9h-carbazol-9-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,6-Di-tert-butyl-9h-carbazol-9-yl)propanoic acid is a derivative of carbazole, a heterocyclic aromatic organic compound This compound is characterized by the presence of two tert-butyl groups at the 3 and 6 positions of the carbazole ring, which significantly influences its chemical properties and applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,6-Di-tert-butyl-9h-carbazol-9-yl)propanoic acid typically involves the Friedel-Crafts alkylation of carbazole with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride (AlCl3) . The reaction proceeds under anhydrous conditions to prevent hydrolysis of the catalyst. The resulting 3,6-di-tert-butylcarbazole is then subjected to further functionalization to introduce the propanoic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(3,6-Di-tert-butyl-9h-carbazol-9-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbazole ring to its dihydro form.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) facilitate electrophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications.
科学研究应用
3-(3,6-Di-tert-butyl-9h-carbazol-9-yl)propanoic acid has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: The compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent hole-transporting properties
作用机制
The mechanism of action of 3-(3,6-Di-tert-butyl-9h-carbazol-9-yl)propanoic acid involves its interaction with various molecular targets and pathways. The carbazole ring’s electron-donating properties and the steric hindrance provided by the tert-butyl groups influence its binding affinity and reactivity. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
相似化合物的比较
Similar Compounds
3,6-Di-tert-butylcarbazole: Lacks the propanoic acid group, making it less reactive in certain applications.
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline: Contains an aniline group instead of a propanoic acid group, leading to different chemical properties and applications.
Uniqueness
3-(3,6-Di-tert-butyl-9h-carbazol-9-yl)propanoic acid is unique due to the combination of the carbazole core with tert-butyl groups and a propanoic acid moiety. This unique structure imparts specific electronic and steric properties, making it suitable for a wide range of applications in materials science, biology, and industry.
属性
CAS 编号 |
5439-28-1 |
|---|---|
分子式 |
C23H29NO2 |
分子量 |
351.5 g/mol |
IUPAC 名称 |
3-(3,6-ditert-butylcarbazol-9-yl)propanoic acid |
InChI |
InChI=1S/C23H29NO2/c1-22(2,3)15-7-9-19-17(13-15)18-14-16(23(4,5)6)8-10-20(18)24(19)12-11-21(25)26/h7-10,13-14H,11-12H2,1-6H3,(H,25,26) |
InChI 键 |
MFVSFXSONJGHBA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(4-Methylphenyl)-2-phenylethyl]butanedioic acid](/img/structure/B14015058.png)

![(4-Chlorophenyl)[4-(3-chlorophenyl)-2-methoxy-6-quinolinyl]methanone](/img/structure/B14015061.png)
![5-Chloro-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14015064.png)
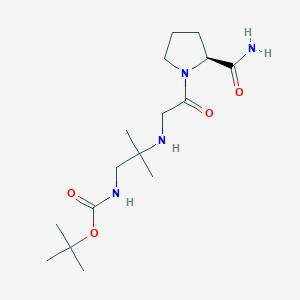
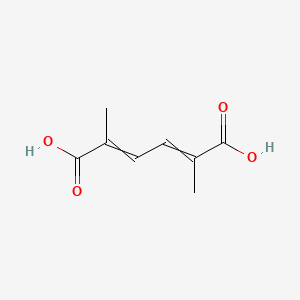
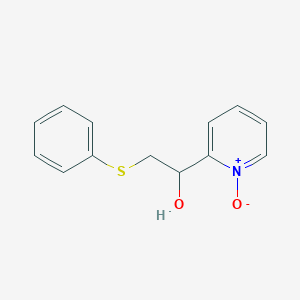
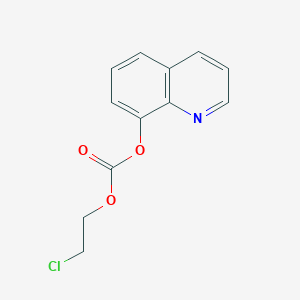
![N-[(2,4-Dimethoxyphenyl)methyl]-4-oxopentanamide](/img/structure/B14015078.png)

